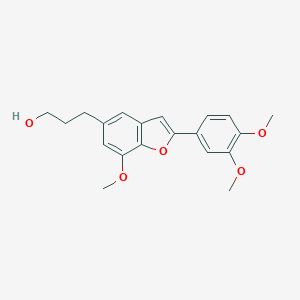
Homoegonol
描述
作用机制
Target of Action
Homoegonol, a lignan derived from styraxlignolide A, has been found to have significant effects on certain targets related to inflammatory diseases . The primary target of this compound is the protease MMP-9 in lung tissue . The presence of this protease greatly increases the asthmatic effect .
Mode of Action
This compound exerts its effects through a complex mechanism of action composed of several paths . The most significant of these is its ability to reduce the expression of the protease MMP-9 in lung tissue . By reducing the expression of this protease, this compound can effectively suppress asthmatic responses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and asthma . By reducing the expression of the protease MMP-9, this compound can influence the biochemical pathways that lead to asthmatic responses . This results in a reduction in inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and IgE in the serum .
Result of Action
The administration of this compound results in a reduction in inflammatory cell counts and Th2 cytokines in BALF, AHR, and IgE in the serum compared with the OVA-sensitized/challenged mice . The histological analysis of the lung tissue reveals that the administration of this compound attenuates the airway inflammation and the mucus overproduction in airway epithelial lesions induced by OVA . These findings indicate that this compound effectively suppresses the asthmatic responses induced by OVA challenge .
Action Environment
生化分析
Biochemical Properties
Homoegonol plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes and proteins, including inducible nitric oxide synthase and matrix metalloproteinase-9. These interactions lead to a reduction in the expression of these enzymes, thereby attenuating inflammatory responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving murine asthma models, this compound reduced inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid, airway hyperresponsiveness, and immunoglobulin E levels in the serum. These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism to reduce inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific biomolecules and inhibiting the activity of enzymes such as inducible nitric oxide synthase and matrix metalloproteinase-9. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation and airway hyperresponsiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained efficacy in reducing inflammatory responses in murine asthma models over a period of several days. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound effectively reduced inflammatory responses in murine asthma models. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated dosages .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as inducible nitric oxide synthase and matrix metalloproteinase-9, which play key roles in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound can alter metabolic flux and reduce the levels of inflammatory metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its anti-inflammatory effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and possibly the nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches the appropriate cellular compartments to exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Homoegonol can be synthesized using a divergent synthetic method that employs the Heck reaction. The starting materials for this synthesis include commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxy-phenyl)methanol, and (benzo[d][1,3]dioxol-5-yl)methanol . This method offers improved efficiency, simplicity, and ease of synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Heck reaction provides a scalable and efficient route for its synthesis. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere.
化学反应分析
Types of Reactions: Homoegonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
科学研究应用
Homoegonol has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
相似化合物的比较
Homoegonol is structurally similar to other lignans such as Egonol. Both compounds are derived from Styrax species and share similar biological activities . this compound is unique in its ability to significantly reduce asthmatic responses and inflammation . Other similar compounds include:
Egonol: Another lignan with similar anti-inflammatory properties.
Styraxlignolide A: The precursor from which this compound is derived.
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOARMALXZGCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169651 | |
| Record name | Homoegonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17375-66-5 | |
| Record name | Homoegonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoegonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin and traditional use of homoegonol?
A1: this compound is a norneolignan primarily isolated from plants of the genus Styrax, with Styrax camporum being a notable source. [] This plant species, native to the Brazilian Cerrado, has been traditionally employed to address gastrointestinal ailments. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound possesses the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. [, , , ]
Q3: Which spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic methods are valuable for identifying and characterizing this compound. These include ¹H NMR, UV, COSY, DEPT 135, HMQC, APT, and GC-MS. [, , , ]
Q4: What are the reported biological activities of this compound?
A4: this compound exhibits a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties. [, , , , , , , ]
Q5: How does this compound exert its cytotoxic effects?
A5: While the precise mechanism of action remains under investigation, this compound has demonstrated cytotoxicity against various cancer cell lines, including Hep-2 (larynx epidermoid carcinoma), HeLa (human cervix carcinoma), and C6 (rat glioma) cells. [, ] Studies suggest that this compound and its derivatives may induce apoptotic cell death, as evidenced by poly(ADP-ribose) polymerase (PARP) cleavage in MCF7, A549, PC3, HepG2, and Hep3B cancer cell lines. []
Q6: What is the role of this compound in mitigating inflammation?
A6: this compound exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production and reduction of reactive oxygen species (ROS). [] It has been shown to suppress the mRNA expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [] Additionally, this compound shows moderate inhibitory activity against COX-1 and COX-2 enzymes. []
Q7: How does the structure of this compound contribute to its activity?
A7: The benzofuran core of this compound is considered a promising structural feature for its biological activities. [] Modifications to the this compound structure, such as the presence or absence of a methoxy group, can influence its potency and selectivity towards specific targets. [, , , ] For example, this compound glucoside displayed stronger antischistosomal activity compared to this compound. []
Q8: Has this compound demonstrated efficacy in animal models of disease?
A8: Yes, this compound has shown promising results in preclinical studies. For instance, it attenuated DNA damage and preneoplastic lesions in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (DMH). [] Additionally, this compound has shown potential in alleviating asthmatic responses in an ovalbumin-induced asthma model. []
Q9: How is this compound metabolized in the body?
A9: Research suggests that cytochrome P450 enzymes and UDP-glucuronosyltransferases play a role in the metabolic pathway of this compound within human liver microsomes. [] Further investigation is necessary to fully elucidate the metabolic fate of this compound in vivo.
Q10: What analytical techniques are used to quantify this compound?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array detection (PAD) and time-of-flight mass spectrometry (TOF-MS), is commonly employed to quantify this compound in plant extracts and biological samples. [, ] Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the sensitive and selective quantification of this compound in rat plasma. []
Q11: What are the potential applications of this compound in drug discovery?
A11: this compound's diverse biological activities make it a promising candidate for drug development in several therapeutic areas. These include:
- Cancer: Its cytotoxic properties against various cancer cell lines warrant further investigation as a potential anticancer agent. [, ]
- Inflammation: Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases. [, ]
- Infectious Diseases: Its antimicrobial and antischistosomal activities highlight its potential as an anti-infective agent. [, ]
- Respiratory Diseases: Its ability to attenuate asthmatic responses warrants further exploration for treating asthma and other respiratory conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


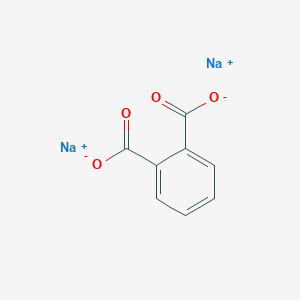

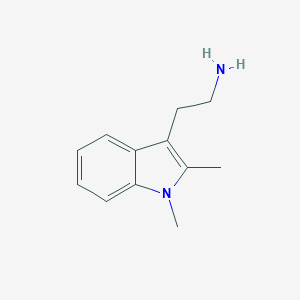
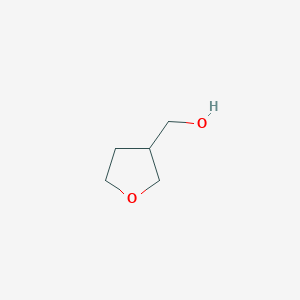
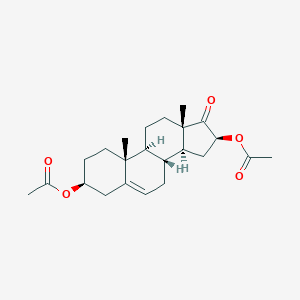
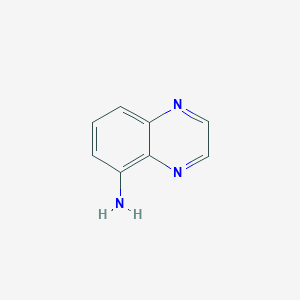

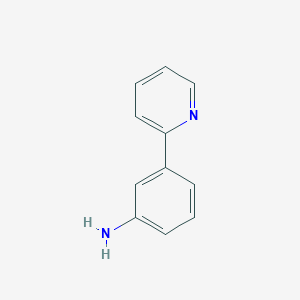
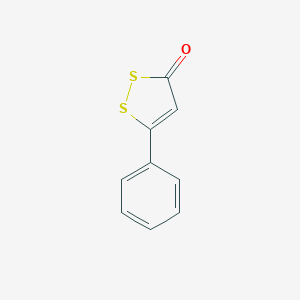

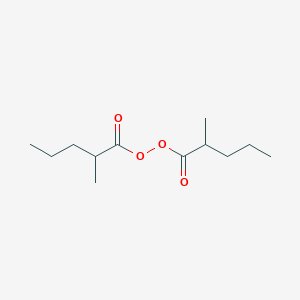
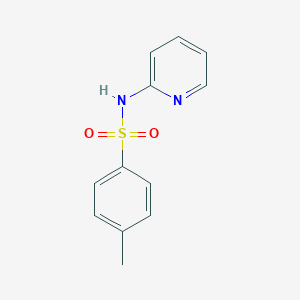

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
